The Strategic Utility of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in Targeted Drug Discovery
The Strategic Utility of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of highly functionalized, conformationally restricted building blocks is paramount for developing potent and selective therapeutics. 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid (CAS Registry Number: 719282-08-3) represents a privileged pharmacophoric scaffold. By integrating a methylurea motif for robust hydrogen bonding and an ortho-halogenated benzoic acid for conformational locking, this molecule serves as a critical intermediate in the synthesis of multikinase inhibitors, allosteric modulators, and targeted anticancer agents.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this high-value building block.
Physicochemical and Structural Profiling
Understanding the quantitative metrics of a building block is essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the final drug candidate. The structural parameters of CAS 719282-08-3 are optimized for fragment-based drug discovery (FBDD) and lead optimization[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Pharmacological Significance |
| Chemical Name | 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 719282-08-3 | Unique identifier for sourcing and patent filing[2]. |
| Molecular Formula | C₉H₉ClN₂O₃ | Low molecular weight ideal for elaboration. |
| Molecular Weight | 228.63 g/mol | Leaves >270 Da of "budget" for Rule of 5 compliance[1]. |
| SMILES | O=C(O)C1=CC(NC(NC)=O)=CC=C1Cl | Computational modeling input[1]. |
| Topological Polar Surface Area | 78.43 Ų | Ensures adequate membrane permeability[1]. |
| LogP (Predicted) | 1.7895 | Optimal lipophilicity for aqueous solubility[1]. |
| H-Bond Donors / Acceptors | 3 / 2 | High capacity for target-protein interaction[1]. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding[1]. |
Mechanistic Rationale in Drug Design
The architecture of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is not arbitrary; it is a meticulously designed combination of three distinct functional motifs, each serving a specific mechanistic purpose in target engagement.
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The Methylurea Motif (Position 5): The -NH-CO-NH-CH₃ group acts as a potent bidentate hydrogen bond donor and a single hydrogen bond acceptor. In supramolecular chemistry and kinase inhibitor design, methylurea motifs are known to form highly stable hydrogen-bonded networks[3]. In biological systems, this moiety frequently interacts with the conserved glutamate and aspartate residues within the DFG-out allosteric pockets of kinases (e.g., VEGFR, Raf), stabilizing the inactive conformation of the enzyme.
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The Ortho-Chloro Substituent (Position 2): The inclusion of a bulky chlorine atom adjacent to the carboxylic acid induces severe allylic strain (A-strain). This steric clash forces the carboxylate group—or any amide derived from it—to twist out of the plane of the phenyl ring. This conformational restriction pre-organizes the molecule, significantly reducing the entropic penalty (
) when the drug binds to its target receptor. -
The Carboxylic Acid (Position 1): This provides a highly reactive, versatile handle for library generation via amide coupling, allowing researchers to rapidly append various lipophilic tails or solubilizing groups.
Figure 1: Pharmacophoric deconstruction and target-binding rationale of CAS 719282-08-3.
Synthetic Workflows and Experimental Protocols
To leverage this building block effectively, researchers must overcome the steric hindrance imposed by the ortho-chloro group during amide coupling. Standard coupling reagents (like EDC/NHS) often yield poor conversions. Therefore, a high-efficiency uronium-based coupling protocol utilizing HATU is required.
Protocol: High-Efficiency Amide Library Generation
Objective: Synthesize targeted library compounds via amide bond formation while ensuring >95% conversion.
Self-Validating Mechanism: This protocol integrates an In-Process Control (IPC) step using LC-MS. The reaction is not allowed to proceed to the workup phase until the specific mass-to-charge (
Step-by-Step Methodology:
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Substrate Solvation: Dissolve 1.0 equivalent (eq) of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid in anhydrous
-Dimethylformamide (DMF) to achieve a 0.2 M concentration.-
Causality: DMF is selected over dichloromethane (DCM) because its high dielectric constant is necessary to fully solvate the polar methylurea moiety.
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Carboxylate Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 eq of
-Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes.-
Causality: The bulky ortho-chloro group demands a highly reactive coupling agent. HATU forms an extremely active O-Atab ester. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the activated ester.
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Nucleophilic Addition: Add 1.1 eq of the target primary or secondary amine. Stir the reaction mixture for 2 to 4 hours at room temperature.
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In-Process Control (IPC) Validation: Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
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Validation Check: Confirm the disappearance of the
227 [M-H]⁻ peak (starting material) and the appearance of the product mass. If starting material remains, add an additional 0.2 eq of HATU/DIPEA and stir for 1 hour.
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Reaction Quenching & Extraction: Dilute the mixture with 10 volumes of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), 5% NaHCO₃ (2x), and brine (1x).
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Causality: NH₄Cl selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. NaHCO₃ neutralizes and removes acidic byproducts (e.g., HOAt).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via reverse-phase Preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA modifier).
Figure 2: Self-validating synthetic workflow for amide coupling utilizing in-process LC-MS control.
Analytical Validation Standards
To ensure the integrity of the synthesized derivatives for downstream biological assays, rigorous analytical validation is mandatory.
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Liquid Chromatography-Mass Spectrometry (LC-MS): The methylurea group is highly responsive to Electrospray Ionization (ESI). Positive mode (ESI+) will typically yield a strong [M+H]⁺ peak, while the ortho-chloro group will present a characteristic 3:1 isotopic pattern (³⁵Cl : ³⁷Cl), providing an immediate visual confirmation of structural intactness.
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Nuclear Magnetic Resonance (NMR): In ¹H NMR (using DMSO-d₆ due to urea polarity), the methylurea protons are highly diagnostic. The terminal methyl group (-CH₃) will appear as a doublet around
2.6–2.8 ppm, coupling with the adjacent NH proton. The two urea NH protons typically appear as distinct singlets or broad multiplets between 6.0 and 8.5 ppm, depending on the hydrogen-bonding environment.
References
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RSC Publishing. "Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives". RSC Advances. Available at:[Link]
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ResearchGate. "The 1:1 gallic acid– N -methylurea cocrystal: QTAIM and NBO studies of the O—H...O and N—H...O hydrogen-bonded supramolecular carboxylic acid–urea heterosynthon". Acta Crystallographica. Available at:[Link]
